N-butyl-3-(butylsulfamoyl)benzamide
Description
N-Butyl-3-(butylsulfamoyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with a butylsulfamoyl group at the 3-position and an N-butyl chain. Benzamides are known for their versatility in medicinal chemistry, acting as HDAC inhibitors (), pH-responsive drug carriers (), and neuroleptics (). The presence of sulfamoyl and alkyl groups may enhance its lipophilicity and bioavailability compared to simpler benzamides ().
Properties
Molecular Formula |
C15H24N2O3S |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-butyl-3-(butylsulfamoyl)benzamide |
InChI |
InChI=1S/C15H24N2O3S/c1-3-5-10-16-15(18)13-8-7-9-14(12-13)21(19,20)17-11-6-4-2/h7-9,12,17H,3-6,10-11H2,1-2H3,(H,16,18) |
InChI Key |
OBCLGBFHRNHEAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-(butylsulfamoyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of catalysts such as Cu(OTf)2 can enhance the efficiency of these reactions . Additionally, the Ritter reaction, which involves the reaction of nitriles with tert-butyl dicarbonate, is another method used for the synthesis of N-butyl amides .
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-(butylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding sulfoxides or sulfones.
Scientific Research Applications
N-butyl-3-(butylsulfamoyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of N-butyl-3-(butylsulfamoyl)benzamide involves its interaction with specific molecular targets. For example, it can act as an allosteric activator of human glucokinase, which is involved in glucose metabolism . The compound binds to the allosteric site of the enzyme, enhancing its catalytic activity and leading to increased glucose utilization.
Comparison with Similar Compounds
Key Observations :
- Alkyl Chain Effects: Longer alkyl chains (e.g., butyl vs.
- Sulfamoyl vs. Sulfonamide : The butylsulfamoyl group in the target compound differs from the sulfonamide in Y300-1384. Sulfamoyl groups (N–SO₂–NH–) can engage in hydrogen bonding, influencing receptor binding .
- Synthetic Accessibility : Compounds like Rip-B (80% yield) demonstrate efficient synthesis via acyl chloride-amine reactions, whereas alkylated benzamides may require more complex alkylation steps .
HDAC Inhibition
- Benzamide HDAC inhibitors (e.g., MS-275) exhibit slow-binding kinetics and micromolar IC₅₀ values, unlike hydroxamates like SAHA (nanomolar IC₅₀) . The target compound’s butylsulfamoyl group may modulate HDAC binding affinity, though this requires experimental validation.
Therapeutic Potential
- Neuroleptics : Benzamide derivatives like amisulpride and sulpiride () share structural motifs with the target compound. Alkyl chains may reduce CNS penetration compared to smaller substituents .
- Anticancer Applications: Matricin () and pH-responsive nanomedicines () highlight benzamides’ roles in drug delivery. The sulfamoyl group in the target compound could enhance pH-sensitive degradation .
Foldamer Properties
N-Alkylated benzamides, such as those in , lack hydrogen-bonding networks, leading to unique folding behaviors. The N-butyl chain in the target compound may stabilize hydrophobic interactions, altering conformational dynamics compared to non-alkylated analogs .
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